molecular formula C6H9N3 B15096183 1-(Prop-2-en-1-yl)-1H-pyrazol-3-amine

1-(Prop-2-en-1-yl)-1H-pyrazol-3-amine

Cat. No.: B15096183
M. Wt: 123.16 g/mol
InChI Key: FSNPHGVOUBOZTE-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a prop-2-en-1-yl group attached to the nitrogen atom at position 1 and an amine group at position 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(Prop-2-en-1-yl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of prop-2-en-1-ylamine with 3-chloropyrazole under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Prop-2-en-1-ylamine and 3-chloropyrazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide.

    Procedure: The mixture is heated to reflux for several hours, followed by cooling and extraction with an organic solvent. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Prop-2-en-1-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The amine group at position 3 can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides, leading to the formation of substituted pyrazoles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Prop-2-en-1-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)-1H-pyrazol-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(Prop-2-en-1-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(Prop-2-en-1-yl)-1H-pyrazole: Lacks the amine group at position 3, resulting in different chemical and biological properties.

    3-Amino-1H-pyrazole:

    1-(Prop-2-en-1-yl)-3-methyl-1H-pyrazole: Contains a methyl group at position 3 instead of an amine group, leading to variations in its chemical behavior and uses.

Properties

IUPAC Name

1-prop-2-enylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-4-9-5-3-6(7)8-9/h2-3,5H,1,4H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNPHGVOUBOZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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